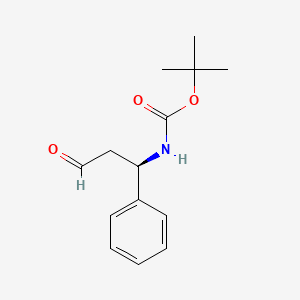

Boc-(R)-3-Amino-3-phenylpropanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-®-3-Amino-3-phenylpropanal is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a 3-phenylpropanal backbone The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-phenylpropanal typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

Protection of the Amino Group: The amino group of 3-amino-3-phenylpropanal is reacted with di-tert-butyl dicarbonate in the presence of a base to form Boc-®-3-Amino-3-phenylpropanal.

Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-phenylpropanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Boc-®-3-Amino-3-phenylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

Oxidation: Boc-®-3-Amino-3-phenylpropanoic acid

Reduction: Boc-®-3-Amino-3-phenylpropanol

Deprotection: ®-3-Amino-3-phenylpropanal

科学的研究の応用

Synthesis of Chiral Compounds

Boc-(R)-3-Amino-3-phenylpropanal is frequently used as a precursor for synthesizing various chiral compounds. Its structure allows it to participate in several asymmetric reactions, which are crucial for producing optically active substances.

Asymmetric Synthesis

One notable application is its role as a chiral auxiliary in the synthesis of 2-substituted alcohols. The compound facilitates the formation of enantiomerically enriched products through reactions such as the aldol addition and Mannich reaction. For instance, the use of this compound in the Mannich reaction has shown high enantioselectivity, yielding anti-adducts with excellent optical purity .

Chiral Catalysts

The compound has also been utilized to synthesize chiral amine catalysts. In a study, this compound was transformed into secondary amines that served as effective catalysts for various asymmetric transformations, including aminoxylation and hydroxyamination reactions .

Pharmaceutical Applications

This compound plays a significant role in drug development, particularly in synthesizing pharmacologically active compounds.

Synthesis of Sitagliptin

A prominent example is its use in the synthesis of sitagliptin, an antidiabetic medication. The compound acts as an intermediate in a multi-step synthesis process that yields optically pure sitagliptin phosphate monohydrate with high enantiomeric excess . This application underscores its importance in pharmaceutical chemistry and drug formulation.

Other Bioactive Molecules

Additionally, this compound has been explored for synthesizing other bioactive molecules through its reactivity with various electrophiles and nucleophiles, demonstrating versatility in creating complex structures relevant to medicinal chemistry .

Catalytic Applications

The compound has been employed in catalysis beyond asymmetric synthesis. Its derivatives have shown promise as catalysts in various organic transformations.

Chemoenzymatic Strategies

Recent advancements have highlighted the use of this compound derivatives in chemoenzymatic strategies for catalyzing aldol additions. These methods leverage the compound's chiral properties to enhance reaction selectivity and efficiency .

Deep Eutectic Solvents

Research has also indicated that this compound can be effectively utilized within deep eutectic solvents for deprotection reactions, showcasing its adaptability in sustainable chemistry practices .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用機序

The mechanism of action of Boc-®-3-Amino-3-phenylpropanal primarily involves its role as a protected amino aldehyde. The Boc group protects the amino group from undesired reactions, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including enzyme catalysis and nucleophilic substitution.

類似化合物との比較

Similar Compounds

- Boc-®-3-Amino-3-phenylpropanoic acid

- Boc-®-3-Amino-3-phenylpropanol

- Fmoc-®-3-Amino-3-phenylpropanal

Uniqueness

Boc-®-3-Amino-3-phenylpropanal is unique due to its specific structure, which includes both an aldehyde and a protected amino group. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with high precision.

生物活性

Boc-(R)-3-Amino-3-phenylpropanal is a Boc-protected amino compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its Boc (tert-butyloxycarbonyl) protection, which enhances the stability of the amino group, preventing unwanted reactions during synthesis. The compound has the following chemical formula:

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.32 g/mol

This structure allows for selective reactions in complex organic synthesis, making it a valuable building block in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, including proteases and peptidases. The Boc group can be cleaved by specific enzymes, releasing the active amino group that participates in biochemical reactions.

- Cell Signaling Pathways : It influences cellular processes such as gene expression and metabolism. The presence of the Boc group can modulate interactions with cellular proteins, potentially altering their activity.

- Stability and Bioavailability : The Boc protection strategy enhances the stability of amino compounds, which may influence their bioavailability and pharmacokinetics in biological systems.

Cellular Effects

This compound has been shown to affect various cellular functions:

- Gene Expression : It may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles within cells.

- Metabolic Activity : The compound can significantly alter metabolic pathways depending on dosage and environmental conditions .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant alterations in metabolism and potential toxicity have been observed at elevated concentrations, underscoring the need for careful dosage control in experimental settings .

Research Applications

This compound serves as a precursor for synthesizing biologically active molecules, including pharmaceuticals. Its applications include:

- Chiral Building Block : Used in asymmetric synthesis to produce complex organic compounds.

- Pharmaceutical Development : Investigated for therapeutic properties and as an intermediate in drug synthesis .

Comparative Analysis with Similar Compounds

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer properties by modulating apoptosis-related pathways in cancer cell lines.

- Antimicrobial Properties : Research indicated that certain derivatives showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

特性

IUPAC Name |

tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPCDZZHEWGTEU-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。